7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a unique combination of functional groups that confer significant biological activities, making it a subject of interest in medicinal chemistry. The presence of the benzodioxole moiety and the triazolo[1,5-a]pyrimidine structure suggests potential applications in cancer therapy and other therapeutic areas.
The compound can be synthesized through various chemical methods, with one common approach involving the cyclization of appropriate precursors under specific conditions. The synthesis typically employs palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for constructing complex molecular architectures .
This compound is classified as a triazolopyrimidine due to its structural features, which include a fused triazole and pyrimidine ring system. Triazolopyrimidines are known for their diverse biological activities, including anticancer and antiviral properties.
The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods:
The reaction conditions typically involve heating in solvents such as toluene or dimethyl sulfoxide at elevated temperatures. The choice of solvent and reaction time can significantly influence the yield and purity of the final product.
The molecular structure of 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can be represented by its molecular formula . Key structural features include:
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Common reagents include:
The primary target of 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity by binding to its active site, thereby disrupting cell cycle progression.
This compound also affects the ERK signaling pathway. It results in decreased phosphorylation levels of key proteins involved in cell signaling such as ERK1/2 and AKT. This inhibition leads to significant cytotoxic effects against various cancer cell lines including MCF-7 and HCT-116 .
The compound is typically characterized by:
Key chemical properties include:
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: